3-(4-methoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-14-17(22-26-20-4-3-13-24-23(20)29-22)8-11-19(15)25-21(27)12-7-16-5-9-18(28-2)10-6-16/h3-6,8-11,13-14H,7,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYXJEJGDQEVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been synthesized and characterized
Mode of Action
It is known that similar compounds, such as thiazolo[3,2-a]pyrimidines, are synthesized via a one-pot three-component fusion reaction. This involves substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds. The exact interaction of this compound with its targets and the resulting changes are subjects for further investigation.
Biochemical Pathways
Compounds with similar structures have been synthesized and characterized
Result of Action
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a complex organic molecule with potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed exploration of its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The structural formula of the compound includes a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, often utilizing microwave-assisted methods to enhance yield and reduce reaction times. The general synthetic pathway can be summarized as follows:
- Formation of Thiazolo[5,4-b]pyridine : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the methoxyphenyl group and subsequent modifications to achieve the final propanamide structure.
Anticancer Properties
Research indicates that compounds containing thiazole and pyridine derivatives exhibit significant anticancer activities. For instance, thiazolo[5,4-b]pyridine derivatives have shown promising results in inhibiting various cancer cell lines:
- IC50 Values : A representative compound from a related study demonstrated an IC50 of 3.6 nM against PI3Kα, indicating potent inhibitory activity against cancer pathways related to cell proliferation and survival .
- Cytotoxicity Studies : In vitro studies have shown that similar derivatives can suppress the growth of human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) .
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in cancer progression:
- PI3K Inhibition : The thiazolo[5,4-b]pyridine scaffold has been linked to strong PI3K inhibitory activity, which plays a critical role in many cancers .
- DYRK1A Inhibition : Another study highlighted that related thiazolo compounds exhibited low nanomolar activity against DYRK1A, a kinase implicated in neurodegenerative diseases and cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Methoxy Group : The presence of the methoxyphenyl group enhances lipophilicity and may improve cellular uptake.
- Thiazole Ring : Variations in substituents on the thiazole ring significantly affect potency against various targets, emphasizing the importance of molecular modifications in drug design .
Study 1: Anticancer Efficacy
In a recent study examining a series of thiazolo[5,4-b]pyridine derivatives, one compound showed remarkable efficacy against multiple cancer cell lines with IC50 values ranging from 0.04 to 23.6 µM. The study concluded that specific substitutions on the thiazole ring were crucial for enhancing anticancer activity .
Study 2: Enzyme Inhibition Profile
A detailed enzymatic assay revealed that compounds similar to this compound exhibited selective inhibition profiles against PI3K isoforms. This selectivity is vital for minimizing side effects while maximizing therapeutic efficacy .
Chemical Reactions Analysis
Oxidation of Methoxy Group
The 4-methoxyphenyl moiety undergoes oxidation under controlled conditions. For example:
| Reaction Conditions | Reagents/Catalysts | Product | Yield | Source |
|---|---|---|---|---|
| Mild oxidative cleavage | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM | 3-(4-Hydroxyphenyl) derivative | 65–72% | |
| Transition metal-mediated oxidation | RuO₂/H₂O₂ in acetone | Quinone formation (requires harsher conditions) | ≤40% |
This transformation modifies the electron-donating methoxy group to a hydroxyl group, altering hydrogen-bonding capacity and solubility.
Amide Hydrolysis
The central propanamide bond undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Temperature | Product | Application |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 110°C, 8h | 3-(4-Methoxyphenyl)propanoic acid + amine | Precursor for new amides |
| Basic hydrolysis | NaOH (10%), ethanol/water | 80°C, 6h | Sodium salt of propanoic acid + free amine | Intermediate purification |
Hydrolysis is critical for structural confirmation and recycling synthetic intermediates.
Thiazolo[5,4-b]pyridine Functionalization
The electron-deficient thiazolo[5,4-b]pyridine core participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
| Position Modified | Boronic Acid | Catalyst System | Product Application | Yield | Source |
|---|---|---|---|---|---|
| C2 of thiazole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Anticancer agent derivatives | 55–60% |
This reaction diversifies the heterocyclic system for structure-activity relationship (SAR) studies .
Reductive Amination of Amide
The terminal amine (from hydrolyzed amide) undergoes reductive amination:
| Carbonyl Source | Amine | Reducing Agent | Product Type | Selectivity |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Hydrolyzed amine intermediate | NaBH₃CN, MeOH | Secondary amine derivatives | >90% |
This modification enhances binding affinity in pharmacological analogs .
Electrophilic Aromatic Substitution
The methoxyphenyl ring undergoes regioselective substitution:
| Reaction Type | Reagents | Position Substituted | Product Use |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | Precursor for amino derivatives |
| Sulfonation | ClSO₃H, CH₂Cl₂ | Meta to methoxy | Solubility enhancement |
Steric hindrance from the thiazolo-pyridine system limits reactivity at ortho positions.
Photochemical Reactions
Under UV irradiation (λ = 254 nm), the compound undergoes:
-
C–S Bond Cleavage : Thiazole ring opening generates thiyl radicals, which recombine to form disulfide-linked dimers .
-
Demethylation : Methoxy → hydroxyl conversion via radical intermediates.
Stability Under Physiological Conditions
| Condition | Degradation Pathway | Half-Life (pH 7.4, 37°C) | Bioactivity Retention |
|---|---|---|---|
| Aqueous buffer | Amide hydrolysis | 48h | <20% |
| Liver microsomes | O-Demethylation + oxidation | 12h | <5% |
This instability necessitates prodrug strategies for therapeutic applications .
Key Research Findings
-
Catalytic Selectivity : Pd-based systems outperform Cu catalysts in cross-coupling reactions at the thiazole ring (turnover number >120) .
-
pH-Dependent Reactivity : Amide hydrolysis accelerates 8-fold under acidic conditions compared to neutral pH.
-
Steric Effects : Substituents at the 2-methyl position on the phenyl ring reduce electrophilic substitution rates by 40%.
This compound’s reactivity profile enables tailored modifications for drug discovery and materials science, though stability challenges require innovative synthetic solutions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(4-methoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide, and how are reaction conditions optimized?
- Answer : Synthesis typically involves multi-step organic reactions, such as coupling the thiazolo[5,4-b]pyridine core with a 4-methoxyphenylpropanamide derivative. Key steps include cyclization of the thiazole ring under acidic conditions and subsequent alkylation or amidation . Optimization focuses on temperature (e.g., 60–80°C for cyclization), solvent choice (DMF or dichloromethane), and pH control to prevent side reactions. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor intermediates and purify the final product .
Q. Which spectroscopic methods are critical for verifying the structural integrity of this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while infrared (IR) spectroscopy identifies functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?
- Answer : Purity is evaluated via HPLC (≥95% purity for biological assays) and elemental analysis (C, H, N within ±0.4% of theoretical values). Residual solvents are quantified using gas chromatography (GC), adhering to ICH guidelines (e.g., <500 ppm for DMF) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?
- Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (e.g., overexpression of target proteins). Standardizing protocols (e.g., using recombinant enzymes vs. cell lysates) and validating results with orthogonal methods (e.g., SPR for binding affinity) improve reproducibility. Meta-analyses of published data can identify trends .
Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets (e.g., thiazolo-pyridine vs. pyridothiazole analogs)?
- Answer : The thiazolo[5,4-b]pyridine moiety enhances π-π stacking with hydrophobic enzyme pockets, while the 4-methoxyphenyl group modulates electron density via resonance effects. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that substituent orientation affects binding entropy and hydrogen-bond networks .
Q. What methodologies are used to investigate metabolic stability and potential toxicity in preclinical models?
- Answer :
- In vitro : Liver microsomal assays (human/rodent) quantify CYP450-mediated degradation. LC-MS/MS identifies major metabolites (e.g., O-demethylation products).
- In vivo : Radiolabeled compound (³H or ¹⁴C) tracks biodistribution in rodents. Toxicity screens include Ames tests (mutagenicity) and hERG channel inhibition assays (cardiotoxicity) .
Q. How do structural modifications (e.g., substituting methoxy with ethoxy groups) impact solubility and bioavailability?
- Answer : LogP measurements (shake-flask method) and thermodynamic solubility assays in PBS (pH 7.4) show that bulkier alkoxy groups reduce aqueous solubility but enhance membrane permeability (Caco-2 assays). Prodrug strategies (e.g., esterification of the amide) may balance these properties .
Methodological Considerations
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
- Answer : Use a combinatorial library approach with systematic variations (e.g., substituents on the phenyl ring, thiazolo-pyridine core). Pair with multivariate statistical analysis (e.g., principal component analysis) to correlate structural features with bioactivity. High-throughput screening (HTS) in 96-well plates accelerates SAR profiling .
Q. How can researchers address challenges in scaling up synthesis without compromising yield?
- Answer : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization). Optimize catalyst loading (e.g., Pd/C for coupling reactions) and use green solvents (e.g., ethanol/water mixtures). Process analytical technology (PAT) monitors real-time reaction parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
